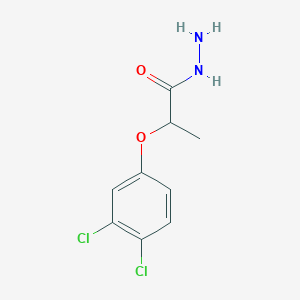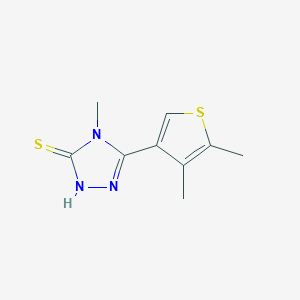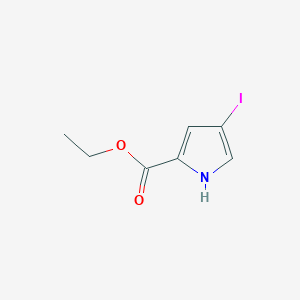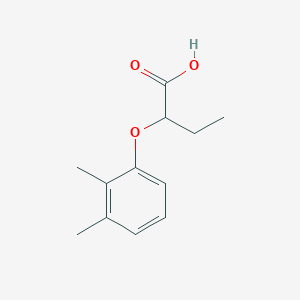![molecular formula C18H22N2OS B1309727 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 763128-02-5](/img/structure/B1309727.png)
2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide, also known as 4-ASBA, is an organic compound with a wide range of applications in scientific research. It is a member of the sulfonylurea family, which is widely used in drug design, and has been studied extensively for its potential use in the treatment of metabolic diseases.
Scientific Research Applications
Synthesis and Characterization
Research on the synthesis and characterization of derivatives related to 2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide has led to the development of sulfanilamide derivatives with comprehensive studies on their physical, chemical, and crystallographic properties. Lahtinen et al. (2014) synthesized four sulfanilamide derivatives and characterized them using a variety of spectroscopic methods, including IR, NMR, UV-Vis spectra, and crystallographic analysis to examine their molecular conformations and thermal properties (Lahtinen et al., 2014). These studies are pivotal for understanding the fundamental properties of these compounds and their potential applications in various fields.
Antimicrobial Activity
Derivatives of this compound have been investigated for their antimicrobial properties. Chalenko et al. (2019) explored the synthesis and antiexudative activity of pyrolin derivatives, showing significant findings in the domain of new drug development with potential biological activities, including antimicrobial properties (Chalenko et al., 2019). These studies contribute to the ongoing search for new antimicrobial agents and provide a foundation for further research in pharmacological applications.
Antiviral and Anticancer Potential
Investigations into the antiviral and anticancer potential of compounds related to this compound have demonstrated promising results. For instance, Mary et al. (2020) conducted a quantum chemical insight into the molecular structure, drug likeness, and molecular docking of novel anti-COVID-19 molecules, highlighting the potential of these compounds in antiviral therapies (Mary et al., 2020). Additionally, Zyabrev et al. (2022) evaluated the in vitro anticancer activity of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, presenting a new direction for anticancer drug development (Zyabrev et al., 2022).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-3-4-14-5-9-16(10-6-14)20-18(21)13-22-17-11-7-15(19)8-12-17/h5-12H,2-4,13,19H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVXGSIJWMJKLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407453 |
Source


|
| Record name | 2-[(4-Aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763128-02-5 |
Source


|
| Record name | 2-[(4-Aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((4-AMINOPHENYL)THIO)-N-(4-BUTYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)


![1-nitro-4-[(1E)-2-nitroprop-1-en-1-yl]benzene](/img/structure/B1309658.png)
![[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrimidin-2-ylsulfanyl]-acetic acid](/img/structure/B1309659.png)





![3-(2,5,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1309684.png)